4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile
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Overview
Description
4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile is an organic compound with a complex structure that includes a benzonitrile group and a methanethioylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile typically involves multiple steps. One common approach is the Friedel-Crafts acylation reaction, where a benzene ring is acylated using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic benefits .
Comparison with Similar Compounds
Similar Compounds
3-(4-Methoxyphenyl)propanoyl chloride: Similar structure but with a methoxy group instead of a methanethioyl group.
3-(4-Methoxyphenyl)propionic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
Uniqueness
4-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Properties
Molecular Formula |
C17H13NOS |
---|---|
Molecular Weight |
279.4 g/mol |
IUPAC Name |
4-[3-(4-methanethioylphenyl)propanoyl]benzonitrile |
InChI |
InChI=1S/C17H13NOS/c18-11-14-5-8-16(9-6-14)17(19)10-7-13-1-3-15(12-20)4-2-13/h1-6,8-9,12H,7,10H2 |
InChI Key |
IVYGDDNNMSTLPR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1CCC(=O)C2=CC=C(C=C2)C#N)C=S |
Origin of Product |
United States |
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